5,6-Dihydropyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

A Potential Anticancer Agent

5,6-Dihydropyridin-2(1H)-one is a molecule generating interest in scientific research due to its potential anticancer properties. This six-membered heterocyclic ring structure, found naturally in plants like long pepper (Piper longum), is believed to play a crucial role in the antiproliferative activity of a compound called piperlongumine []. Studies suggest that 5,6-dihydropyridin-2(1H)-one acts as a pharmacophore, a key functional group contributing to the drug's biological effects [].

Here's how research suggests 5,6-Dihydropyridin-2(1H)-one might exert its anticancer effects:

Interaction with Cysteamine and ROS Generation

Research indicates that 5,6-dihydropyridin-2(1H)-one can react with cysteamine, a molecule present in cells. This reaction is believed to lead to the generation of reactive oxygen species (ROS) []. ROS are known to play a role in cell death pathways, potentially contributing to the anticancer effects [].

Cell Cycle Arrest and Apoptosis

The ROS generation triggered by 5,6-dihydropyridin-2(1H)-one is hypothesized to lead to downstream cellular events like cell cycle arrest and apoptosis (programmed cell death) []. These processes are essential for eliminating abnormal cells and potentially controlling tumor growth.

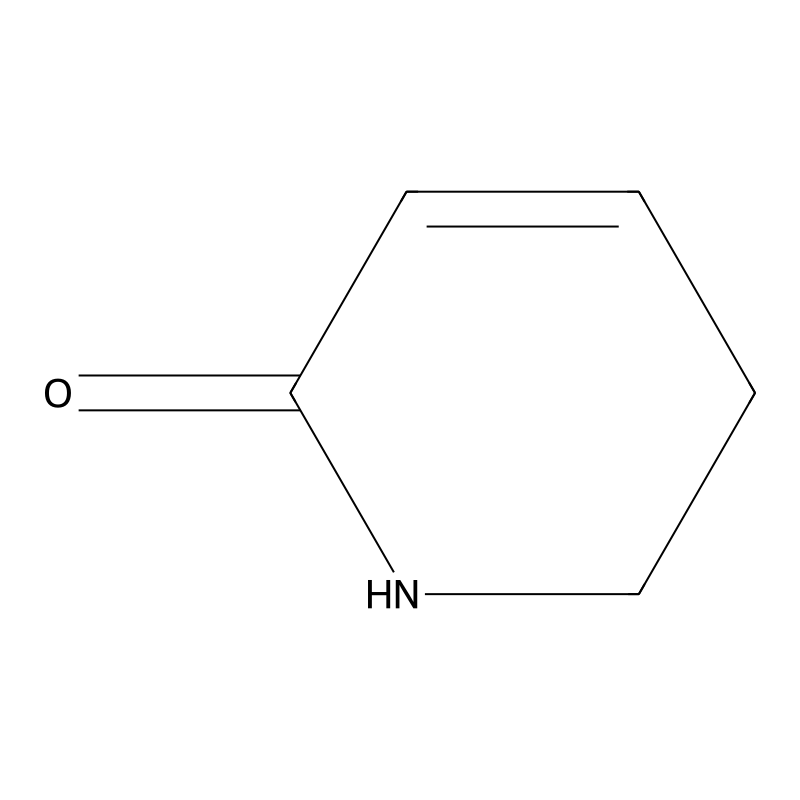

5,6-Dihydropyridin-2(1H)-one is a heterocyclic organic compound characterized by a pyridine-like structure with a lactam functional group. It features a six-membered ring containing one nitrogen atom and is notable for its potential in medicinal chemistry due to its diverse biological activities. The compound's structure can be represented as follows:

5,6-Dihydropyridin-2(1H)-one Structure

The significance of 5,6-dihydropyridin-2(1H)-one arises from its role as a pharmacophore in various bioactive compounds, particularly in enhancing anticancer activities and other therapeutic effects .

The mechanism of action of the parent compound itself remains unexplored. However, derivatives containing the 5,6-dihydropyridin-2(1H)-one core, like piperlongumine, exhibit promising biological activities. Studies suggest that the lactam ring containing a Michael acceptor moiety in piperlongumine plays a crucial role in its anticancer properties. This moiety can react with cellular nucleophiles like cysteamine, leading to the generation of reactive oxygen species (ROS) and subsequent cell death processes like apoptosis [].

- Dehydrogenation: This is a common reaction pathway for synthesizing 5,6-dihydropyridin-2(1H)-ones from δ-valerolactams, although this method is limited by the availability of starting materials .

- Intramolecular Cyclization: The compound can be synthesized via intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides using the Wittig reaction, which allows for the formation of the desired heterocycle in high yields .

- Domino Reactions: A one-pot synthetic approach has been developed that utilizes domino processes involving Ugi reactions followed by aldol reactions and hydrolysis to yield 5,6-dihydropyridin-2(1H)-ones .

5,6-Dihydropyridin-2(1H)-one exhibits significant biological activities, particularly in the field of oncology. Research indicates that this compound acts as a potent pharmacophore in enhancing the antiproliferative effects of other compounds like piperlongumine. It has been shown to induce reactive oxygen species generation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with various biological targets, contributing to its therapeutic potential.

Several methods have been developed for synthesizing 5,6-dihydropyridin-2(1H)-one:

- Dehydrogenation of δ-Valerolactams: This traditional method involves the removal of hydrogen from δ-valerolactams to form the desired compound.

- Wittig Reaction: A more recent approach involves the intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides using triphenylphosphonium salts . This method is noted for its diastereospecificity and high yield.

- Domino Synthesis: A one-pot synthesis combining Ugi reaction, aldol condensation, and hydrolysis offers an efficient route to synthesize 5,6-dihydropyridin-2(1H)-ones .

The applications of 5,6-dihydropyridin-2(1H)-one are diverse and include:

- Pharmaceuticals: Its role as a building block in drug development is significant due to its anticancer properties.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex heterocycles and bioactive compounds.

Interaction studies have highlighted the compound's ability to react with cysteamine, leading to increased production of reactive oxygen species. This interaction is crucial for understanding its mechanism of action in inducing apoptosis in cancer cells . Such studies are essential for elucidating how modifications to the 5,6-dihydropyridin-2(1H)-one structure can enhance or alter its biological activity.

Several compounds share structural similarities with 5,6-dihydropyridin-2(1H)-one. Here are some notable examples:

The uniqueness of 5,6-dihydropyridin-2(1H)-one lies in its specific lactam functionality combined with its pyridine-like character, which enhances its pharmacological profile compared to other similar compounds. Its ability to induce reactive oxygen species and modulate cellular pathways sets it apart as a valuable candidate in drug design and development.

The discovery and characterization of 5,6-dihydropyridin-2(1H)-one as a medicinally relevant heterocycle traces back to systematic investigations of bioactive natural products in the mid-20th century. The compound first gained scientific attention through isolation studies of alkaloids from traditional medicinal plants, particularly those belonging to the Piperaceae family. The structural elucidation of this heterocyclic system revealed a unique six-membered ring containing one nitrogen atom with a characteristic lactam functional group, which distinguished it from other pyridine derivatives.

The historical significance of 5,6-dihydropyridin-2(1H)-one became more pronounced with the advent of modern medicinal chemistry approaches in the 1980s and 1990s. During this period, researchers began to recognize the importance of privileged structures in drug discovery, following the seminal work by Evans who coined the term "privileged structures" to describe molecular frameworks capable of serving as ligands for diverse receptor families. The 5,6-dihydropyridin-2(1H)-one scaffold emerged as a prime example of such privileged structures due to its recurring presence in bioactive compounds and its demonstrated ability to interact with multiple biological targets.

The evolution of synthetic methodologies for accessing 5,6-dihydropyridin-2(1H)-one derivatives has been marked by significant advances in multicomponent reaction chemistry. Early synthetic approaches relied on traditional cyclization reactions, but modern methodologies have embraced more sophisticated strategies including domino processes and metal-catalyzed transformations. These developments have greatly expanded the accessibility of structurally diverse derivatives, enabling more comprehensive structure-activity relationship studies and facilitating the exploration of this scaffold's therapeutic potential.

Occurrence in Natural Products and Plant Sources

The natural occurrence of 5,6-dihydropyridin-2(1H)-one structural motifs provides compelling evidence for their biological relevance and evolutionary optimization. The most notable example of this scaffold's natural occurrence is found in piperlongumine, a potent bioactive compound isolated from the long pepper (Piper longum), a plant that has been used in traditional medicine systems for centuries. Piper longum, commonly known as "Pippali" in traditional Ayurvedic medicine, represents one of the most significant natural sources of compounds containing the 5,6-dihydropyridin-2(1H)-one pharmacophore.

Piperlongumine's discovery marked a pivotal moment in understanding the biological significance of the 5,6-dihydropyridin-2(1H)-one unit. This alkaloid contains the dihydropyridinone core as an essential structural component that contributes significantly to its remarkable anticancer properties. The compound has been extensively studied for its selective cytotoxicity against cancer cells while displaying minimal toxicity toward normal cells, a therapeutic window that has attracted considerable attention from the pharmaceutical industry.

Beyond Piper longum, the 5,6-dihydropyridin-2(1H)-one motif has been identified in various other natural product families, often as part of more complex alkaloid structures. The presence of this heterocyclic system in diverse plant species suggests an important evolutionary role, possibly related to plant defense mechanisms or specialized metabolic functions. The traditional use of plants containing these compounds for treating respiratory ailments, inflammatory conditions, and other health issues provides ethnobotanical validation for the therapeutic potential of this structural class.

The biosynthetic pathways leading to 5,6-dihydropyridin-2(1H)-one-containing natural products remain an active area of investigation. Understanding these pathways not only provides insights into the natural assembly of these complex structures but also offers inspiration for biomimetic synthetic approaches that could lead to more efficient laboratory syntheses of related compounds.

Position as a Privileged Structure in Heterocyclic Chemistry

The classification of 5,6-dihydropyridin-2(1H)-one as a privileged structure in heterocyclic chemistry stems from its unique combination of structural features and biological properties that enable broad-spectrum bioactivity. Privileged structures, as defined in contemporary medicinal chemistry, are molecular frameworks that exhibit the ability to bind to multiple targets with high affinity, thereby serving as valuable starting points for drug discovery programs. The 5,6-dihydropyridin-2(1H)-one scaffold exemplifies these characteristics through its demonstrated interactions with diverse biological targets and its presence in numerous bioactive compounds.

The privileged nature of this heterocyclic system can be attributed to several key structural factors. The lactam functionality provides crucial hydrogen bonding capabilities, while the partially saturated pyridine ring offers an optimal balance between rigidity and conformational flexibility. This structural arrangement creates a three-dimensional molecular framework that can effectively engage with protein binding sites through multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic contacts.

Recent comprehensive analyses of bioactive compound databases have provided quantitative support for the privileged status of 5,6-dihydropyridin-2(1H)-one derivatives. Studies examining over 1.4 million bioactive compounds have revealed that heterocyclic frameworks with moderate hydrogen-bond-acceptor counts, such as the dihydropyridinone system, tend to exhibit higher promiscuity across different target families. This finding supports the empirical observations regarding the broad bioactivity spectrum of compounds containing this scaffold.

The privileged structure concept has evolved to encompass not only the ability to bind multiple targets but also the capacity to serve as efficient chemical "navigators" toward biologically relevant chemical space. In this context, 5,6-dihydropyridin-2(1H)-one derivatives have demonstrated exceptional utility in diversity-oriented synthesis approaches, where the incorporation of this privileged substructure into polyheterocyclic frameworks has led to the discovery of compounds with enhanced biological relevancy and improved pharmacological profiles.

Fundamental Role as a Pharmacophore

The pharmacophoric properties of the 5,6-dihydropyridin-2(1H)-one unit represent one of its most significant contributions to medicinal chemistry. A pharmacophore, defined as the three-dimensional arrangement of chemical features necessary for biological activity, encompasses the specific molecular interactions that enable a compound to recognize and bind to its biological target. The 5,6-dihydropyridin-2(1H)-one scaffold embodies several critical pharmacophoric elements that contribute to its widespread bioactivity.

The lactam carbonyl group serves as a key hydrogen bond acceptor, capable of forming strong interactions with amino acid residues in protein binding sites. This interaction is particularly important for compounds targeting enzymes and receptors where hydrogen bonding plays a crucial role in substrate or ligand recognition. The nitrogen atom in the ring system can function as both a hydrogen bond acceptor and, when protonated under physiological conditions, as a potential hydrogen bond donor, providing additional binding versatility.

The unique reactivity profile of 5,6-dihydropyridin-2(1H)-one derivatives, particularly those containing Michael acceptor moieties, represents another fundamental aspect of their pharmacophoric activity. Research has demonstrated that the 5,6-dihydropyridin-2(1H)-one unit in piperlongumine can react with cellular nucleophiles such as cysteamine, leading to the generation of reactive oxygen species (ROS). This mechanism of action represents a novel therapeutic approach that exploits the differential sensitivity of cancer cells to oxidative stress compared to normal cells.

The spatial arrangement of substituents around the 5,6-dihydropyridin-2(1H)-one core provides additional pharmacophoric opportunities. The ability to introduce diverse functional groups at specific positions allows for fine-tuning of molecular properties such as lipophilicity, electronic distribution, and conformational preferences. This structural versatility has enabled medicinal chemists to optimize compounds for specific therapeutic targets while maintaining the beneficial properties conferred by the core dihydropyridinone scaffold.

Classical Synthetic Routes

The synthesis of 5,6-dihydropyridin-2(1H)-one has historically relied on several well-established methodologies that form the foundation of current synthetic approaches. The most prominent classical route involves the intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides [1]. This method, developed by Fisyuk and coworkers, represents a universal and diastereospecific approach for constructing the dihydropyridinone framework [1].

The intramolecular Wittig cyclization proceeds through the formation of triphenylphosphonium salts from N-(3-oxoalkyl)-chloroacetamides using triphenylphosphine and potassium iodide in dimethylformamide at low temperatures [1]. The reaction is conducted at 0-7°C for 2-3 days, followed by treatment with sodium methoxide in methanol to effect cyclization [1]. This methodology demonstrates excellent yields ranging from 74% to 93% depending on the specific substrate employed [1].

Another classical approach involves the dehydrogenation of δ-valerolactams, although this route is limited by the availability of appropriate starting materials [1]. This method relies on the oxidative elimination of hydrogen from saturated lactam precursors to generate the desired α,β-unsaturated system characteristic of 5,6-dihydropyridin-2(1H)-ones [1].

A selenium-mediated approach has been developed for the conversion of piperidin-2-one to 5,6-dihydropyridin-2(1H)-one through a sequence involving phenylselenation, oxidation, and syn-elimination [6]. This method employs lithium diisopropylamide for enolate formation, followed by treatment with phenylselenenyl chloride and subsequent oxidation with hydrogen peroxide [6].

| Method | Starting Materials | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Intramolecular Wittig Cyclization | N-(3-oxoalkyl)-chloroacetamides, PPh₃, KI | DMF, 0-7°C, 2-3 days | 74-93 | Fisyuk et al., 2002 [1] |

| Dehydrogenation of δ-Valerolactams | δ-Valerolactams, Oxidizing agents | High temperature, Various catalysts | Variable | Literature review [1] |

| Condensation with Malonic Acid | Aldehydes, Malonic acid, Pyridine | Reflux in pyridine, 3 h | 33.8 | RSC Advances, 2020 [5] |

| Selenium-mediated α,β-Dehydrogenation | N-Boc-piperidone, PhSeCl, H₂O₂ | LDA, THF, -78°C | Good | ChemWis, 2025 [6] |

Modern Synthetic Strategies

Contemporary approaches to 5,6-dihydropyridin-2(1H)-one synthesis have evolved to incorporate advanced methodologies that offer improved efficiency, selectivity, and sustainability. These modern strategies represent significant departures from classical methods and often involve sophisticated cascade reactions and multicomponent processes.

Domino Ugi/Aldol/Hydrolysis Processes

The domino Ugi/aldol/hydrolysis reaction represents a groundbreaking advancement in the synthesis of 5,6-dihydropyridin-2(1H)-ones [3] [8] [9]. This one-pot synthetic approach was developed by Zeng and coworkers and utilizes Baylis-Hillman phosphonium salts, primary amines, isocyanides, and arylglyoxals as starting materials [3] [8] [9].

The mechanism involves an initial Ugi four-component reaction that generates an intermediate containing all necessary functional groups for subsequent transformations [3] [8] [9]. This is followed by an intramolecular aldol condensation and hydrolysis sequence that ultimately affords the dihydropyridinone ring system [3] [8] [9]. The process demonstrates remarkable efficiency by constructing the heterocyclic framework through a carefully orchestrated sequence of bond-forming reactions in a single reaction vessel [3] [8] [9].

The scope of this methodology encompasses a wide range of substrates, with arylglyoxals bearing both electron-withdrawing and electron-donating substituents participating effectively in the reaction [3] [8] [9]. The method offers excellent functional group tolerance and provides access to highly substituted 5,6-dihydropyridin-2(1H)-ones with good to high yields [3] [8] [9].

One-Pot Synthetic Approaches

One-pot multicomponent reactions have emerged as powerful tools for the efficient construction of 5,6-dihydropyridin-2(1H)-one derivatives [7] [11]. A particularly noteworthy approach involves the sequential Kornblum oxidation and Biginelli reaction starting from benzyl halides [7].

This methodology exploits the in situ generation of benzaldehydes from benzyl halides under catalyst-free conditions using dimethyl sulfoxide as both solvent and oxidant [7]. The generated aldehydes subsequently participate in a Biginelli-type condensation with urea and ethyl acetoacetate under microwave irradiation to afford dihydropyrimidinone derivatives [7]. The reaction proceeds efficiently at 80°C and provides yields ranging from 54% to 96% depending on the electronic nature of the substituents on the benzyl halide [7].

The advantages of this approach include its catalyst-free nature, the use of readily available starting materials, and the environmental benefits associated with microwave-assisted synthesis [7]. The method demonstrates good functional group tolerance, with both electron-withdrawing and electron-releasing substituents on the benzyl substrates participating successfully in the transformation [7].

N-Heterocyclic Carbene-Catalyzed [3+3] Annulations

N-heterocyclic carbene catalysis has revolutionized the synthesis of 5,6-dihydropyridin-2(1H)-ones through innovative [3+3] annulation reactions [14] [15] [16] [17]. These methodologies leverage the unique reactivity of carbene catalysts to activate carbonyl compounds and facilitate novel bond-forming processes.

The N-heterocyclic carbene-catalyzed [3+3] annulation of indolin-2-imines with bromoenals represents a particularly elegant approach to dihydropyridinone-fused heterocycles [14] [15]. This methodology proceeds through the generation of an α,β-unsaturated acylazolium intermediate from the enal substrate, which subsequently undergoes cycloaddition with the imine component [14] [15]. The reaction affords dihydropyridinone-fused indoles in good to high yields with excellent stereochemical control [14] [15].

A recent advancement in this field involves the development of a base-controlled [3+3] annulation reaction that provides access to functionalized dihydropyridin-2-ones with exceptional enantioselectivities up to 99% and yields up to 99% [16]. This protocol operates through a dual activation mode involving in situ-generated α,β-unsaturated acylazoliums and 4-dimethylaminopyridinium salts [16]. The reaction proceeds via a Michael addition/1,4-hydrogen migration/lactamization sequence that efficiently constructs the six-membered lactam ring [16].

| Strategy | Key Components | Mechanism | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|

| Domino Ugi/Aldol/Hydrolysis | Baylis-Hillman phosphonium salts, Primary amines, Isocyanides, Arylglyoxals | Ugi reaction → Aldol condensation → Hydrolysis | Good to high | One-pot, Diverse substrates | Zeng et al., 2015 [3] [8] [9] |

| One-Pot MCR with β-ketoesters | Benzyl halides, Urea, Ethyl acetoacetate | Kornblum oxidation → Biginelli reaction | 54-96 | Catalyst-free, MW-assisted | Malik et al., 2022 [7] |

| NHC-Catalyzed [3+3] Annulation | Indolin-2-imines, Bromoenals, NHC catalyst | Carbene activation → [3+3] cycloaddition | Good to high | High stereoselectivity | Org. Lett., 2017 [14] [15] |

| Sequential Transamination/Reduction | Diketone, d-Alanine, Transaminase, IRED | Biocatalytic cascade | 95 | Excellent stereochemical control | ACS Catal., 2019 [29] |

Stereoselective Synthesis

The development of stereoselective methods for 5,6-dihydropyridin-2(1H)-one synthesis has become increasingly important due to the biological significance of these compounds and the need for enantiopure materials in pharmaceutical applications.

Isothiourea-Mediated Catalysis

Isothiourea-mediated catalysis has emerged as a powerful strategy for the asymmetric synthesis of dihydropyridinones [22] [23] [24] [26]. This approach exploits the ability of chiral isothioureas to activate carboxylic acids through the formation of chiral acyl ammonium intermediates, which subsequently participate in enantioselective transformations.

The isothiourea-catalyzed synthesis typically involves the reaction of carboxylic acids with N-sulfonyl ketimines derived from α,β-unsaturated γ-ketoesters [23] [24]. The process proceeds through a Michael addition/lactamization cascade that constructs the dihydropyridinone framework with high enantioselectivity [23] [24]. The nature of the N-sulfonyl protecting group on the ketimine has been extensively investigated, with various sulfonyl derivatives showing different levels of reactivity and selectivity [23] [24].

A cooperative catalysis approach combining isothiourea and Brønsted acid catalysts has been developed for the enantioselective construction of dihydropyridinones [22]. This methodology proceeds via a chiral α,β-unsaturated acyl ammonium intermediate and offers rapid access to functionalized 3,4-dihydropyridin-2-ones with high enantioselectivity [22]. The reaction demonstrates excellent functional group tolerance and provides products with good yields and stereochemical purity [22].

Asymmetric Synthesis Strategies

Several asymmetric synthesis strategies have been developed to access enantioenriched 5,6-dihydropyridin-2(1H)-ones with high stereochemical control [25] [27] [29]. These approaches often rely on the use of chiral catalysts or chiral auxiliaries to induce enantioselectivity in key bond-forming steps.

Photopromoted N-heterocyclic carbene catalysis has been employed for the stereoselective synthesis of chiral sultam-fused dihydropyridinones through [4+2] annulation reactions [27]. This protocol utilizes saccharine-derived azadienes and α-diazoketones as substrates and provides products with enantioselectivities up to 99% and diastereoselectivities greater than 20:1 [27]. The reaction features readily available substrates, mild reaction conditions, and efficient construction of vicinal tertiary and quaternary carbon stereocenters [27].

Enzyme-mediated approaches have shown particular promise for the asymmetric synthesis of dihydropyridin-2-ones [29]. A chemo-enzymatic route utilizing concurrent transaminase and imine reductase catalysis has been developed for the synthesis of dihydropinidine, a representative member of this compound class [29]. The process involves the biocatalytic transformation of diketone precursors to chiral imines, followed by stereoselective reduction to afford the final products with excellent stereoisomeric purity [29].

| Method | Catalyst | Substrate | Selectivity | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isothiourea-Mediated Catalysis | Chiral isothiourea | Carboxylic acids, N-sulfonyl ketimines | High enantioselectivity | Good yields | Zhang et al., 2020 [22] [23] |

| Chiral Phosphoric Acid Catalysis | BINOL-derived phosphoric acids | Vinyliminophosphoranes, Ketones | Up to 34% ee | Good yields | Polychronidou et al., 2021 [32] |

| Asymmetric Organocatalysis | Chiral dienamine catalysts | α,β-Unsaturated aldehydes | Up to 98% ee | Up to 87 | Syn. Comm., 2020 [25] |

| Photopromoted NHC Catalysis | Chiral NHC + Blue LED | Saccharine-derived azadienes | Up to 99% ee, >20:1 dr | Up to 80 | RSC QO, 2022 [27] |

Green Chemistry Approaches

The development of environmentally sustainable methods for 5,6-dihydropyridin-2(1H)-one synthesis has become a priority in modern synthetic chemistry, with several green chemistry approaches demonstrating significant advantages over traditional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of dihydropyridinones by dramatically reducing reaction times and improving energy efficiency [30]. The application of microwave irradiation to the Biginelli reaction for dihydropyrimidinone synthesis exemplifies the benefits of this technology [30].

The microwave-assisted synthesis typically employs reaction conditions of 900 watts for 7 minutes at 80°C, resulting in the formation of dihydropyrimidinone derivatives in excellent yields of 95% [30]. The use of silica sulfuric acid as a catalyst under microwave irradiation provides rapid access to the desired products while maintaining high levels of purity [30]. The significant reduction in reaction time from hours to minutes represents a major advancement in synthetic efficiency [30].

Microwave-assisted Hantzsch dihydropyridine synthesis has also been demonstrated using catalyst-free cyclocondensation of substituted benzaldehydes, ethyl acetoacetate, and ammonium carbonate [30]. This methodology provides dihydropyridine products in 97% yield within 15 minutes under 400-watt microwave irradiation [30]. The elimination of traditional heating methods and the dramatic reduction in reaction times make this approach highly attractive for large-scale synthesis [30].

Ultrasonic Irradiation in Aqueous Media

Ultrasonic irradiation in aqueous media represents another important green chemistry approach for dihydropyridinone synthesis [31]. The use of ultrasound enhances reaction rates through cavitation effects, which create localized high-temperature and high-pressure conditions that facilitate chemical transformations [31].

The ultrasound-assisted synthesis of dihydropyrano[2,3-c]pyrazole derivatives in water demonstrates the effectiveness of this approach [31]. The reaction of hydrazine, ethyl acetoacetate, substituted aldehydes, and malononitrile in water at 50°C under ultrasonic irradiation provides excellent yields of 88-96% within 10-35 minutes [31]. The use of water as the reaction medium eliminates the need for organic solvents and significantly reduces environmental impact [31].

A study comparing ultrasonic and silent conditions revealed that ultrasonic irradiation consistently provides higher yields and shorter reaction times [31]. The beneficial effects of ultrasound are attributed to enhanced mass transfer, improved solubility of reactants, and the acceleration of bond-forming processes through cavitation-induced energy transfer [31]. The method shows excellent tolerance for both electron-withdrawing and electron-donating substituents on aromatic aldehydes [31].

Metal-Free Catalytic Methods

Metal-free catalytic approaches have gained prominence due to their environmental benefits and the elimination of potential metal contamination in pharmaceutical applications [32] [33]. These methods often rely on organocatalysts or completely catalyst-free conditions to achieve efficient transformations.

A metal-free protocol for the synthesis of substituted 1,6-dihydropyridines with quaternary stereogenic centers has been developed using a cascade aza-Wittig/6π-electrocyclization process [32]. This methodology demonstrates high functional group compatibility and broad scope, utilizing easily available vinyliminophosphoranes and ketones to achieve yields up to 97% [32]. The absence of metal catalysts eliminates concerns about metal residues and simplifies product purification [32].

Catalyst-free "on-water" protocols have been established for the efficient synthesis of Hantzsch dihydropyridines from various aldehyde types [33]. These methods utilize water as the sole reaction medium and achieve high yields without the need for organic solvents, toxic reagents, or metal catalysts [33]. The reaction conditions are mild, environmentally benign, and provide products with excellent purity [33]. The elimination of auxiliary substances and toxic reagents minimizes waste generation and disposal problems [33].

| Approach | Conditions | Advantages | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | 900 W, 7 min, 80°C | Rapid heating, Short reaction times | 95 | 7 minutes | Jetti et al., 2014 [30] |

| Ultrasonic Irradiation in Water | 30-50°C, Aqueous media | Enhanced mass transfer, Green solvent | 88-96 | 10-35 minutes | Zhou et al., Safari et al. [31] |

| Metal-Free Catalysis | Organocatalysts, Ambient conditions | No metal contamination, Mild conditions | Up to 97 | Variable | Various reports [32] |

| On-Water Catalyst-Free | Water, Room temperature | Environmentally benign, No organic solvents | High yields | Variable | Molecules, 2013 [33] |

XLogP3

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant